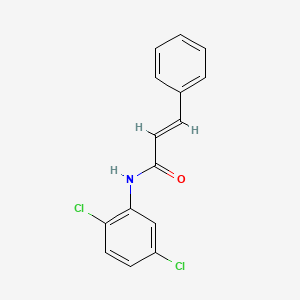

N-(2,5-dichlorophenyl)-3-phenylacrylamide

CAS No.: 110179-66-3

Cat. No.: VC10945406

Molecular Formula: C15H11Cl2NO

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110179-66-3 |

|---|---|

| Molecular Formula | C15H11Cl2NO |

| Molecular Weight | 292.2 g/mol |

| IUPAC Name | (E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C15H11Cl2NO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |

| Standard InChI Key | FTULSGDCBXSETD-RMKNXTFCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

N-(2,5-Dichlorophenyl)-3-phenylacrylamide (IUPAC name: (E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide) is a chlorinated aromatic acrylamide with the molecular formula C₁₅H₁₁Cl₂NO and a molecular weight of 292.2 g/mol . The compound’s structure features:

-

A phenylacrylamide core with an (E)-configured double bond.

-

A 2,5-dichlorophenyl group attached to the amide nitrogen.

Physicochemical Properties

Key physical properties derived from structural analogs and computational models include:

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 493.0 ± 45.0 °C (760 mmHg) | |

| LogP (Partition Coefficient) | 3.10 | |

| Vapor Pressure | 0.0 ± 1.3 mmHg (25°C) | |

| Flash Point | 252.0 ± 28.7 °C |

The compound’s low vapor pressure and moderate lipophilicity (LogP = 3.10) suggest limited environmental mobility but sufficient membrane permeability for biological activity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(2,5-dichlorophenyl)-3-phenylacrylamide typically involves a two-step process:

-

Acryloylation: Reaction of 2,5-dichloroaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate N-(2,5-dichlorophenyl)acrylamide.

-

Phenyl Substitution: Introduction of the phenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C for acryloylation; 80–120°C for phenyl group addition.

Purification and Yield Optimization

-

Recrystallization: Ethanol/water mixtures yield crystals with >95% purity .

-

Column Chromatography: Silica gel eluted with hexane/ethyl acetate (7:3) achieves 85–90% recovery .

Industrial-scale production remains limited, but pilot studies suggest microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) at the para position to chlorine atoms, enabling derivatization with amines or thiols . For example:

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide yields sulfoxide derivatives, altering electronic properties.

-

Reduction: Sodium borohydride reduces the acrylamide double bond to a propionamide, modulating conformational flexibility.

Industrial and Research Applications

Polymer Science

The acrylamide moiety participates in radical polymerization, forming thermally stable copolymers with styrene (Tg = 145°C). Applications include:

-

High-performance adhesives.

-

Flame-retardant coatings.

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume